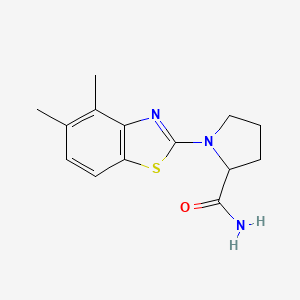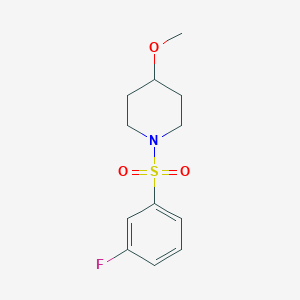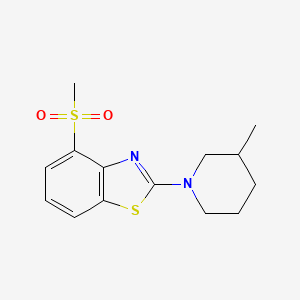
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a pyrrolidine ring attached to a benzothiazole moiety, which is further substituted with dimethyl groups. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用机制
Target of Action
The primary target of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacterium . The compound’s inhibitory action on DprE1 prevents the formation of arabinogalactan, thereby disrupting the integrity of the cell wall .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . By disrupting the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, the compound causes the bacterium to lose its structural integrity and die .
未来方向
准备方法
The synthesis of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with pyrrolidine-2-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol or amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced. Common reagents for these reactions include halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential as therapeutic agents.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, analgesic, and antitumor agent. Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells and reduce inflammation.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
相似化合物的比较
1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Nitrobenzothiazole: Exhibits potent antifungal activity.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Compared to these compounds, this compound offers a unique combination of biological activities and chemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-8-5-6-11-12(9(8)2)16-14(19-11)17-7-3-4-10(17)13(15)18/h5-6,10H,3-4,7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFZPAQMKNYPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCCC3C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444526.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)
![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)
![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444600.png)
![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444605.png)

![4-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444629.png)
